molecular formula C13H16BrNO2S B3826444 4-{[(3-bromobenzyl)thio]acetyl}morpholine

4-{[(3-bromobenzyl)thio]acetyl}morpholine

Cat. No. B3826444
M. Wt: 330.24 g/mol
InChI Key: DBLZKDSHFMRFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-bromobenzyl)thio]acetyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has a thioacetyl group and a bromobenzyl group attached to it. The unique structure of this compound makes it an attractive candidate for research in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-{[(3-bromobenzyl)thio]acetyl}morpholine is not well understood. However, it is believed that this compound may interact with proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(3-bromobenzyl)thio]acetyl}morpholine are not well studied. However, it is believed that this compound may have an impact on various biological processes such as cell signaling, metabolism, and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(3-bromobenzyl)thio]acetyl}morpholine in lab experiments is its unique structure, which allows for the synthesis of other compounds. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-{[(3-bromobenzyl)thio]acetyl}morpholine. One direction is to study the mechanism of action of this compound in more detail, which may provide insights into its potential applications in pharmacology and biochemistry. Another direction is to explore the use of this compound as a starting material for the synthesis of other compounds with unique structures and properties. Additionally, research could be conducted to investigate the potential applications of this compound in other fields such as materials science and nanotechnology.

Scientific Research Applications

The unique structure of 4-{[(3-bromobenzyl)thio]acetyl}morpholine makes it an attractive candidate for research in various scientific fields. In the field of chemistry, this compound can be used as a starting material for the synthesis of other compounds. In biochemistry and pharmacology, this compound can be used to study the mechanism of action of various biological processes and to develop new drugs.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S/c14-12-3-1-2-11(8-12)9-18-10-13(16)15-4-6-17-7-5-15/h1-3,8H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLZKDSHFMRFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromophenyl)methylsulfanyl]-1-morpholin-4-ylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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